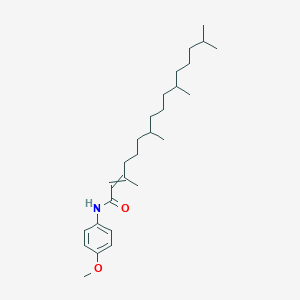![molecular formula C25H21Cl2NO6 B14504671 5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate CAS No. 62899-53-0](/img/structure/B14504671.png)
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylene core with bis(2-chloroethyl)carbamoyl and dibenzoate functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require the use of solvents, catalysts, and controlled reaction environments to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic uses and mechanisms of action.
Industry: The compound is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can lead to various biological responses, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate can be compared with other similar compounds, such as:
5-carboxy-1,3-phenylene bis(oxy)dibenzoate: This compound has a similar phenylene core but different functional groups.
Bis(2-chloroethyl)carbamoyl derivatives: These compounds share the bis(2-chloroethyl)carbamoyl functional group but differ in their core structures
Propiedades
Número CAS |
62899-53-0 |
|---|---|
Fórmula molecular |
C25H21Cl2NO6 |
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
[3-benzoyloxy-5-[bis(2-chloroethyl)carbamoyloxy]phenyl] benzoate |
InChI |
InChI=1S/C25H21Cl2NO6/c26-11-13-28(14-12-27)25(31)34-22-16-20(32-23(29)18-7-3-1-4-8-18)15-21(17-22)33-24(30)19-9-5-2-6-10-19/h1-10,15-17H,11-14H2 |
Clave InChI |
LPEIQNADBSTEFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)N(CCCl)CCCl)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


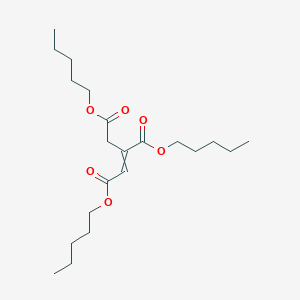
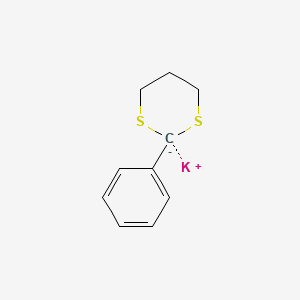
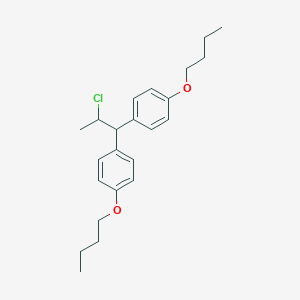
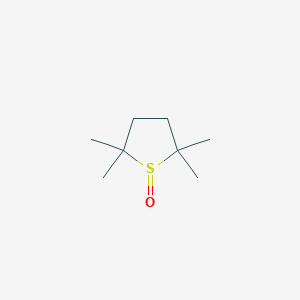
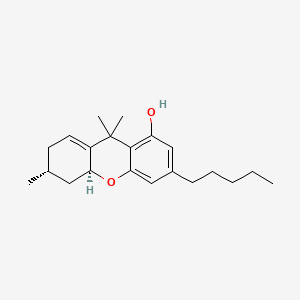

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

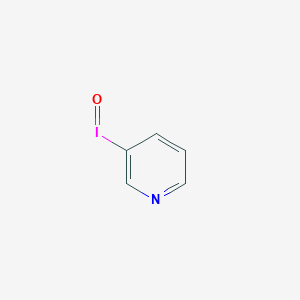
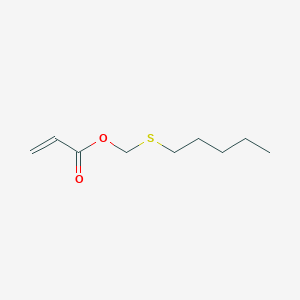
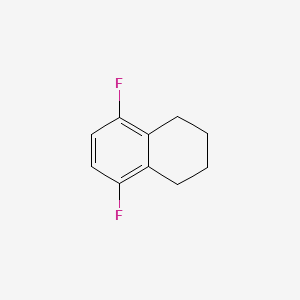
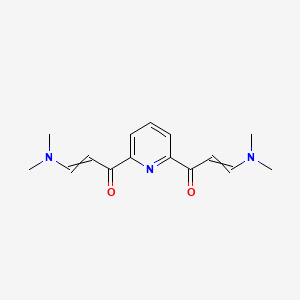
![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
